molecular formula C18H20N2O2 B193584 6-Allyl-8beta-carboxyergoline CAS No. 81409-74-7

6-Allyl-8beta-carboxyergoline

Cat. No. B193584
CAS RN: 81409-74-7
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-XNRPHZJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Allyl-8beta-carboxyergoline (6-Allyl-8β-CE) is a synthetic ergot alkaloid derivative that has been extensively studied for its potential applications in various scientific research areas. It is a member of the ergoline family, which is a group of compounds that possess a wide range of biological activities. 6-Allyl-8β-CE has been used in a variety of research studies, including those related to the study of neurodegenerative diseases, cancer, and inflammation. Additionally, 6-Allyl-8β-CE has been used as a tool in biochemical and physiological experiments, as well as in drug discovery and development.

Scientific Research Applications

  • Synthesis and Biological Activity of Ergolines :

    • Ergolines with modified carboxyl groups, like 8-arylergolines, exhibit various biological activities. These include modest prolactin-inhibiting, rat antimuricidal activities, and significant alpha-blocking and antiserotonin properties (Bach, Kornfeld, & Dorman, 1977).
  • Allylic Ester as Carboxy-Protecting Group :

    • The allyl ester has been used as a carboxy-protecting group in the stereoselective construction of glycosides. This approach is significant for the synthesis of complex molecules like neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988).
  • Efficient Synthesis of Ergoline Precursors :

    • Ergoline synthons have been synthesized through palladium-catalyzed reactions. This method provides a pathway for creating ergot alkaloids of biological interest, demonstrating the potential utility in synthesizing compounds related to 6-Allyl-8beta-carboxyergoline (Genêt & Grisoni, 1986).
  • Catalytic Carboxylation of Allylic C(sp3)-H Bonds :

    • The catalytic carboxylation of allylic C(sp3)-H bonds with CO2 has been developed, allowing the transformation of allylarenes into various acid derivatives. This showcases a method that could potentially apply to the synthesis of 6-Allyl-8beta-carboxyergoline derivatives (Michigami, Mita, & Sato, 2017).
  • Transition Metal-Catalyzed Allylic Substitution Reactions :

    • The transition metal-catalyzed allylic substitution of unactivated allylic substrates is an important area of research, potentially relevant to the synthesis and modification of compounds like 6-Allyl-8beta-carboxyergoline (Butt & Zhang, 2015).

properties

IUPAC Name

(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICYXFUKKMAKO-XNRPHZJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Allyl-8beta-carboxyergoline

CAS RN

81409-74-7
Record name 6-Allyl-8beta-carboxyergoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ALLYL-8.BETA.-CARBOXYERGOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A04W9L14A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Allyl-8beta-carboxyergoline
Reactant of Route 2
6-Allyl-8beta-carboxyergoline
Reactant of Route 3
6-Allyl-8beta-carboxyergoline
Reactant of Route 4
6-Allyl-8beta-carboxyergoline
Reactant of Route 5
6-Allyl-8beta-carboxyergoline
Reactant of Route 6
6-Allyl-8beta-carboxyergoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.